molecular formula C24H32ClNO4 B1670960 Drotaverine CAS No. 14009-24-6

Drotaverine

Cat. No. B1670960
CAS RN: 14009-24-6
M. Wt: 397.5 g/mol
InChI Key: JBFLYOLJRKJYNV-MASIZSFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drotaverine is an antispasmodic drug, used to enhance cervical dilation during childbirth and to relieve smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder . It is structurally related to papaverine, and is a selective inhibitor of phosphodiesterase-4, and has no anticholinergic effects .


Molecular Structure Analysis

Drotaverine has a molecular formula of C24H31NO4 . Its molecular weight is 397.52 . It is a benzylisoquinoline derivative .


Physical And Chemical Properties Analysis

Drotaverine has a molecular weight of 397.5072 and a chemical formula of C24H31NO4 . It is soluble in DMSO .

Scientific Research Applications

1. Gynecology and Obstetrics

  • Treatment of Primary Dysmenorrhea : Drotaverine hydrochloride is effective and safe for treating primary dysmenorrhea, a condition causing abdominal cramping during menstruation (Kulagina, 2018). This finding is crucial in the field of obstetrics and gynecology for managing menstrual-related discomfort.

  • Acceleration of Labor : A study on the use of drotaverine hydrochloride for labor acceleration found that it can reduce the duration of the first and second stages of labor. However, it was not effective in relieving labor pain, except during the fourth stage of labor (Singh et al., 2004).

2. Pharmacology and Drug Delivery

  • Cytostatic Properties : Drotaverine acts as a cytostatic compound for various human tumor cell lines and nonmalignant mouse fibroblasts, indicating its potential use in cancer therapy (Pavel et al., 2017).

  • Innovative Drug Delivery Systems : Research has developed lipid-based floating beads loaded with drotaverine to enhance its residence in the stomach, thus improving bioavailability and reducing the frequency of dosing (Adel & Elkasabgy, 2014).

3. Pharmacodynamics

  • L-Type Voltage-Operated Calcium Channel Blocking Effect : Drotaverine inhibits the inward flow of calcium, acting as a blocker of L-type voltage-operated calcium channels. This finding expands its potential use beyond being a simple spasmolytic (Patai et al., 2016).

4. Environmental Science

  • Biodegradation by Rhodococcus rhodochrous : The biodegradation of drotaverine hydrochloride by Rhodococcus rhodochrous IEGM 608 under aerobic conditions demonstrates the potential for environmental decontamination frompharmaceutical pollutants (Ivshina et al., 2012).

5. Maternal Health

  • Materno-Fetal Circulation during Pregnancy : A study evaluated the effect of oral drotaverine on maternal and fetal circulation in women at risk of preterm birth. The study found no significant influence on the middle cerebral artery and umbilical artery pulsatility index, suggesting its safety in this context (Rzymski et al., 2022).

6. Clinical Efficacy in Gastrointestinal Disorders

  • Treatment of Irritable Bowel Syndrome (IBS) : Drotaverine hydrochloride showed effectiveness in treating IBS, highlighting its potential in managing gastrointestinal disorders (Liu Jian-pin, 2014).

Safety And Hazards

Drotaverine is harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised when handling Drotaverine

properties

IUPAC Name

(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNSKIUKYOYRG-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

985-12-6 (hydrochloride)
Record name Drotaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014009246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60161227
Record name Drotaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Drotaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, leading to smooth muscle relaxation. Recent research showed that low levels of cAMP have been associated with brain tumorigenesis, leading to the investigation of PDE4 inhibitors as potential anticancer agents.
Record name Drotaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Drotaverine

CAS RN

14009-24-6, 985-12-6
Record name Drotaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014009246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drotaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Drotaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline, 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROTAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QS4N58TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Drotaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drotaverine
Reactant of Route 2
Drotaverine
Reactant of Route 3
Drotaverine
Reactant of Route 4
Drotaverine
Reactant of Route 5
Drotaverine
Reactant of Route 6
Drotaverine

Citations

For This Compound
2,840
Citations
KC Singh, P Jain, N Goel, A Saxena - International Journal of Gynecology & …, 2004 - Elsevier
Objectives: To study the use of drotaverine hydrochloride for acceleration of labor and relief of labor pains. Methods: In this double-blind placebo-controlled randomized study, 100 …
Number of citations: 96 www.sciencedirect.com
B Gupta, V Nellore, S Mittal - International Journal of Gynecology & …, 2008 - Elsevier
Objectives: To study and compare the efficacy and side effects of drotaverine hydrochloride and hyoscine-N-butylbromide in the augmentation of labor. Methods: A prospective …
Number of citations: 61 www.sciencedirect.com
S Dyderski, E Grześkowiak, L Drobnik… - …, 2004 - thieme-connect.com
… of drotaverine (CAS 14009-24-6) was investigated after oral administration of a drotaverine … Blood samples for determination of drotaverine plasma concentrations were collected at pre-…
Number of citations: 23 www.thieme-connect.com
OO Bolaji, CO Onyeji, AO Ogundaini… - European journal of …, 1996 - Springer
… of drotaverine in humans. Total radioactivity measurements of blood following administration of labelled drotaverine … the disposition characteristics of drotaverine using a sensitive and …
Number of citations: 51 link.springer.com
RR Rai, M Dwivedi, N Kumar - Saudi journal of gastroenterology …, 2014 - ncbi.nlm.nih.gov
… drotaverine group 66 (77.7%) as compared with placebo 26 (30.6%) after 4 weeks. Drotaverine … clinician (82.4% vs 36.5%) in the drotaverine group as compared with placebo. There is …
Number of citations: 41 www.ncbi.nlm.nih.gov
I Romics, DL Molnar, G Timberg, B Mrklic… - BJU …, 2003 - Wiley Online Library
… effect of drotaverine during a 3‐h study period, to confirm that drotaverine abolished or … the first or the second injection of 80 mg drotaverine or placebo (if necessary the dose could be …
JB Sharma, P Pundir, A Kumar, NS Murthy - International Journal of …, 2001 - Elsevier
… In summary, both drotaverine hydrochloride and valethamate bromide appear to be effective in the acceleration of labor. Drotaverine is more effective with no major maternal or fetal …
Number of citations: 89 www.sciencedirect.com
RR Rai, S Nijhawan - … of Gastroenterology: Official Journal of the …, 2021 - ncbi.nlm.nih.gov
Background: Drotaverine and Mebeverine are used for alleviating the pain of IBS, but the evidence for their efficacy is scarce. In this randomised control study, we evaluated and …
Number of citations: 15 www.ncbi.nlm.nih.gov
M Narang, D Shah, H Akhtar - Indian pediatrics, 2015 - Springer
… =0.05] was noticed in children receiving drotaverine in comparison to those who received placebo. … receiving drotaverine or placebo (46.9% vs 46.7%; P=0.98), Conclusion: Drotaverine …
Number of citations: 43 link.springer.com
HE Abdellatef, MM Ayad, SM Soliman… - Spectrochimica Acta Part …, 2007 - Elsevier
… determination of paracetamol and drotaverine HCl. TLC … and drotaverine HCl, respectively. Vierordt's method was applied to over come the overlapping of paracetamol and drotaverine …
Number of citations: 82 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.